Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95%
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Overview
Description
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% (DTF-95) is an organic compound belonging to the class of heterocyclic compounds. It is a colorless liquid with a boiling point of 151 °C and a melting point of -14 °C. DTF-95 is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has been widely used in scientific research applications due to its unique properties, such as its low volatility, high solubility, and low toxicity.
Scientific Research Applications
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% has been widely used in scientific research due to its unique properties. It has been used as a synthetic intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used as a solvent in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds. In addition, it has been used in the synthesis of polymers and as a reactant in the synthesis of heterocyclic compounds.
Mechanism of Action
The mechanism of action of Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% is not well-understood, but it is believed to involve the formation of a five-membered ring structure. This ring structure is believed to be stabilized by the presence of the trifluoromethyl group, which is thought to increase the reactivity of the compound. In addition, the presence of the hydroxyl groups is believed to increase the solubility of the compound in aqueous solutions.
Biochemical and Physiological Effects
The biochemical and physiological effects of Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% are not well-understood. However, it has been shown to be non-toxic in animal studies. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
The advantages of using Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% in laboratory experiments include its low volatility, high solubility, and low toxicity. Its low volatility makes it suitable for use in closed systems such as reactors and distillation columns. Its high solubility makes it suitable for use in aqueous solutions and its low toxicity makes it safe to handle in the laboratory. However, its low reactivity makes it unsuitable for use in certain reactions, such as those requiring high temperatures or catalysts.
Future Directions
In the future, Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% could be used in the development of new drugs and agrochemicals. It could also be used as a synthetic intermediate in the synthesis of polymers and other materials. In addition, it could be used as a reactant in the synthesis of heterocyclic compounds. Finally, it could be used in the development of new catalysts for chemical reactions.
Synthesis Methods
Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95% can be synthesized in a two-step process using a base-catalyzed condensation reaction. The first step involves the reaction of 3,4-dihydroxy-2-furanone with trifluoromethanesulfonic acid in an aqueous solution. The second step involves the reaction of the resulting product with a base, such as sodium hydroxide, to produce Dihydro-4-trifluoromethyl-2(3H)-furan-2-one, 95%.
properties
IUPAC Name |
4-(trifluoromethyl)oxolan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-4(9)10-2-3/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNLARCJCBRQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)oxolan-2-one |
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